molecular formula C12H12N2O2S B039535 Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate CAS No. 117516-88-8

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Cat. No. B039535
CAS RN: 117516-88-8
M. Wt: 248.3 g/mol
InChI Key: LKLAPQXKZAVVPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 117516-88-8. It has a molecular weight of 248.31 . This compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is 1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate has a molecular weight of 248.31 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could be used in the production of OLEDs.

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, such as Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, showed relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to the development of antiviral therapeutics.

Antimicrobial Applications

Some synthesized thiophene derivatives have shown significant inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could potentially be used in antimicrobial applications.

Anti-Gastric Cancer Activity

Thiophene derivatives have been studied for their anti-gastric cancer activity . This suggests that Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate could potentially be used in the treatment of gastric cancer.

Future Directions

The future directions for research on Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications. For instance, the related compound 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes has shown potential in inhibiting inflammation , suggesting possible applications in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLAPQXKZAVVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358025
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

CAS RN

117516-88-8
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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